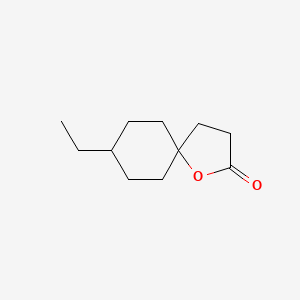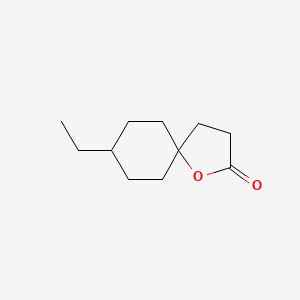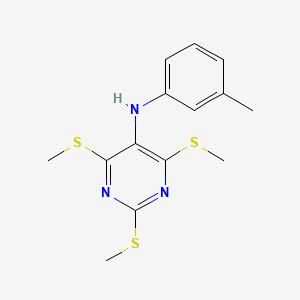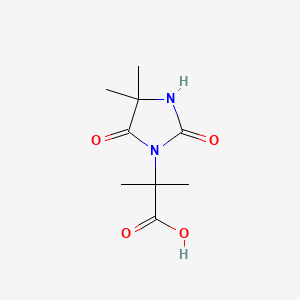
2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid is a chemical compound with the molecular formula C9H14N2O4 It is known for its unique structure, which includes an imidazolidinyl ring and a propanoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid typically involves the reaction of 4,4-dimethyl-2,5-dioxo-1-imidazolidinyl with a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like crystallization or chromatography is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazolidinyl ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the imidazolidinyl ring.
Applications De Recherche Scientifique
2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The imidazolidinyl ring can form hydrogen bonds and other interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The propanoic acid group can also participate in these interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Dimethyl-2,5-dioxo-1-imidazolidinylacetic acid
- Methyl (4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetate
Uniqueness
Compared to similar compounds, 2-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the propanoic acid moiety
Propriétés
Numéro CAS |
87783-57-1 |
|---|---|
Formule moléculaire |
C9H14N2O4 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-8(2)5(12)11(7(15)10-8)9(3,4)6(13)14/h1-4H3,(H,10,15)(H,13,14) |
Clé InChI |
LRVHIGZNDIIEPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1)C(C)(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




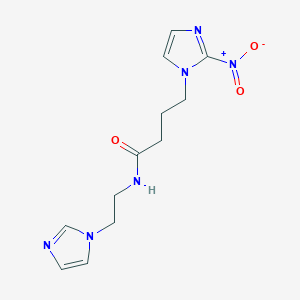

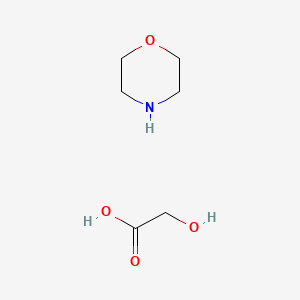
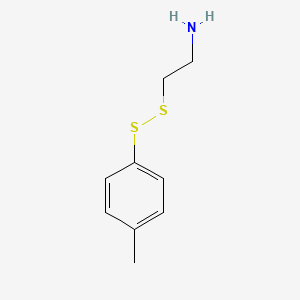
![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)

![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)
